(2S,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid (2S,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18270680
InChI: InChI=1S/C11H19NO5/c1-7-6-16-8(9(13)14)5-12(7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1
SMILES:
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol

(2S,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid

CAS No.:

Cat. No.: VC18270680

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

(2S,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid -

Specification

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
IUPAC Name (2S,5R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid
Standard InChI InChI=1S/C11H19NO5/c1-7-6-16-8(9(13)14)5-12(7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1
Standard InChI Key MTVXSGMUDRWQHZ-SFYZADRCSA-N
Isomeric SMILES C[C@@H]1CO[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC1COC(CN1C(=O)OC(C)(C)C)C(=O)O

Introduction

Chemical Structure and Stereochemical Significance

The compound’s molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.28 g/mol . Its IUPAC name, (2S,5R)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid, reflects its stereochemistry:

  • Morpholine ring: A six-membered heterocyclic structure containing one nitrogen and one oxygen atom.

  • Boc group: The tert-butoxycarbonyl moiety protects the secondary amine at position 4.

  • Carboxylic acid: Positioned at carbon 2, enabling further functionalization.

  • Methyl group: A chiral center at carbon 5 (R-configuration) influences stereoselective reactions .

PropertyValueSource
CAS Number2761094-10-2
Melting PointNot reported
Boiling Point~373.7°C (estimated)
Density1.2 ± 0.1 g/cm³
SolubilitySoluble in polar organic solvents

Synthesis and Manufacturing

The synthesis involves multi-step processes to construct the morpholine ring and introduce functional groups:

  • Morpholine ring formation: Epichlorohydrin or similar epoxides react with amines to generate the core structure .

  • Boc protection: The amine at position 4 is protected using Boc anhydride or Boc-Cl in the presence of a base (e.g., triethylamine) .

  • Carboxylic acid introduction: Oxidation or hydrolysis of ester precursors yields the carboxylic acid moiety .

Applications in Organic and Pharmaceutical Chemistry

Peptide Synthesis

The Boc group’s orthogonality allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), making the compound valuable in solid-phase peptide synthesis (SPPS) . Its chiral centers enable the construction of β-peptides with stable secondary structures, mimicking natural proteins .

Drug Design

Morpholine derivatives exhibit pharmacological potential, including kinase inhibition and antiviral activity. While direct biological data for this compound is limited, structural analogs show promise in neurodegenerative disease research (e.g., LRRK2 kinase inhibition for Parkinson’s disease) .

Organocatalysis

The compound’s rigid structure facilitates asymmetric catalysis, particularly in enantioselective aldol and Michael additions .

Physical and Chemical Properties

  • Stability: Stable under ambient conditions but hygroscopic; storage at 2–8°C in sealed containers is recommended .

  • Spectroscopic Data:

    • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid and Boc group).

    • NMR: Distinct signals for methyl (δ 1.4 ppm), morpholine protons (δ 3.5–4.2 ppm), and carboxylic acid (δ 10–12 ppm) .

Comparison with Structural Analogs

CompoundKey DifferencesApplications
(2R,5S)-isomer (CAS 1439319-94-4)Opposite stereochemistry at C2/C5Altered biological activity
S-4-Boc-morpholine-2-carboxylic acidLacks methyl groupLess steric hindrance
Ethyl 4-Boc-2-morpholinecarboxylateEster instead of carboxylic acidProdrug formulations

The (2S,5R) configuration offers superior stereoselectivity in peptide coupling compared to its analogs .

Future Research Directions

  • Pharmacological Profiling: Evaluate kinase inhibition, antimicrobial, or anticancer activity.

  • Process Optimization: Develop greener synthesis routes (e.g., catalytic asymmetric synthesis) .

  • Material Science: Explore use in polymers or nanomaterials for drug delivery .

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